

# Application Notes and Protocols for Measuring ML399 Activity

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## Compound of Interest

Compound Name: ML399

Cat. No.: B609167

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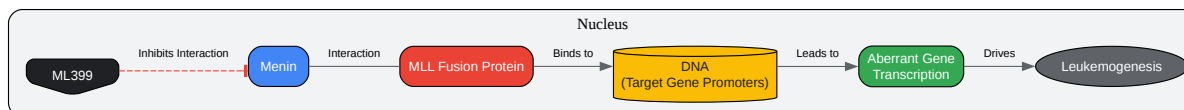
For Researchers, Scientists, and Drug Development Professionals

## Introduction

**ML399** is a potent, cell-penetrant small molecule inhibitor of the Menin-Mixed Lineage Leukemia (MLL) protein-protein interaction.[1] This interaction is critical for the oncogenic activity of MLL fusion proteins, which are drivers of acute leukemias. **ML399** represents a second-generation probe with improved potency and pharmacokinetic properties, making it a valuable tool for studying the biology of MLL-rearranged leukemias and for therapeutic development. These application notes provide detailed protocols for biochemical and cell-based assays to measure the activity of **ML399**.

## Mechanism of Action

**ML399** functions by disrupting the interaction between Menin and the N-terminus of MLL and its oncogenic fusion partners. This protein-protein interaction is essential for the recruitment of the MLL complex to chromatin, leading to the aberrant expression of downstream target genes, such as HOXA9 and MEIS1, which drive leukemogenesis. By inhibiting this interaction, **ML399** effectively reverses the oncogenic activity of MLL fusion proteins.



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**Caption:** ML399 inhibits the Menin-MLL fusion protein interaction.

## Data Presentation

The following table summarizes the in vitro activity of **ML399** and other representative Menin-MLL inhibitors.

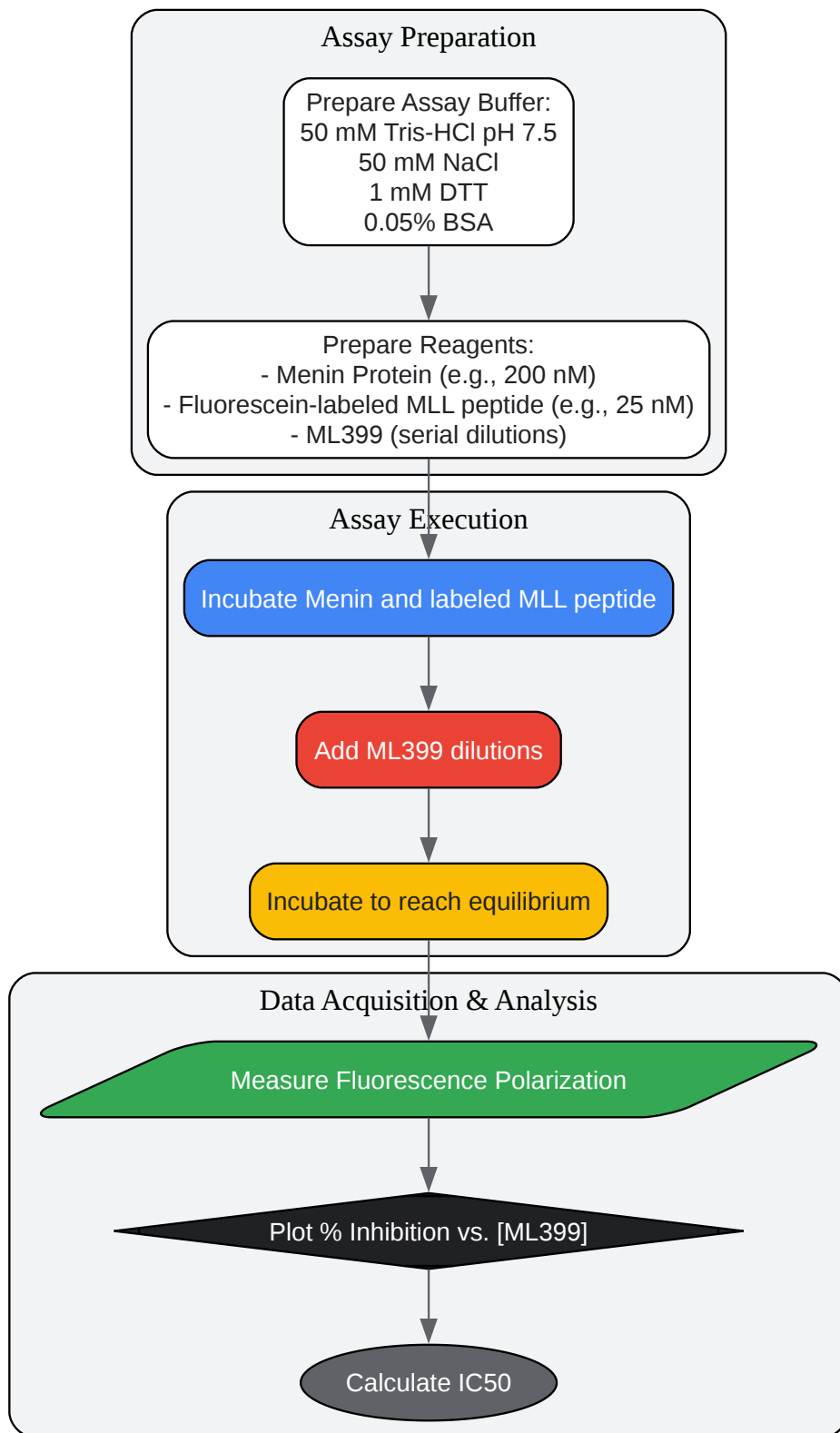
Compound	Biochemical IC50 (nM)	Cell-Based GI50 (μM)	Target Cell Line	Reference
ML399	Not explicitly stated	~4	MLL-AF9	[1]
MI-463	32	0.23	MLL-AF9	[2]
MI-503	33	0.22	MLL-AF9	[2]
MI-1	1900	Not reported	-	[3]
MI-2	Not explicitly stated	~5	MLL-AF9	[4]

## Experimental Protocols

### Biochemical Assay: Fluorescence Polarization (FP)

This assay quantitatively measures the ability of **ML399** to disrupt the interaction between Menin and a fluorescently labeled MLL peptide. The principle is based on the change in the polarization of emitted light from the fluorescent peptide upon binding to the larger Menin

protein. Inhibition of this interaction by **ML399** results in a decrease in fluorescence polarization.



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**Caption:** Workflow for the Menin-MLL Fluorescence Polarization assay.

Materials:

- Recombinant full-length Menin protein
- Fluorescein-labeled MLL-derived peptide (e.g., FLSN-MLL)
- **ML399**
- Assay Buffer: 50 mM Tris-HCl pH 7.5, 50 mM NaCl, 1 mM DTT, 0.05% BSA[5]
- 384-well black, non-binding microplates
- Plate reader capable of measuring fluorescence polarization

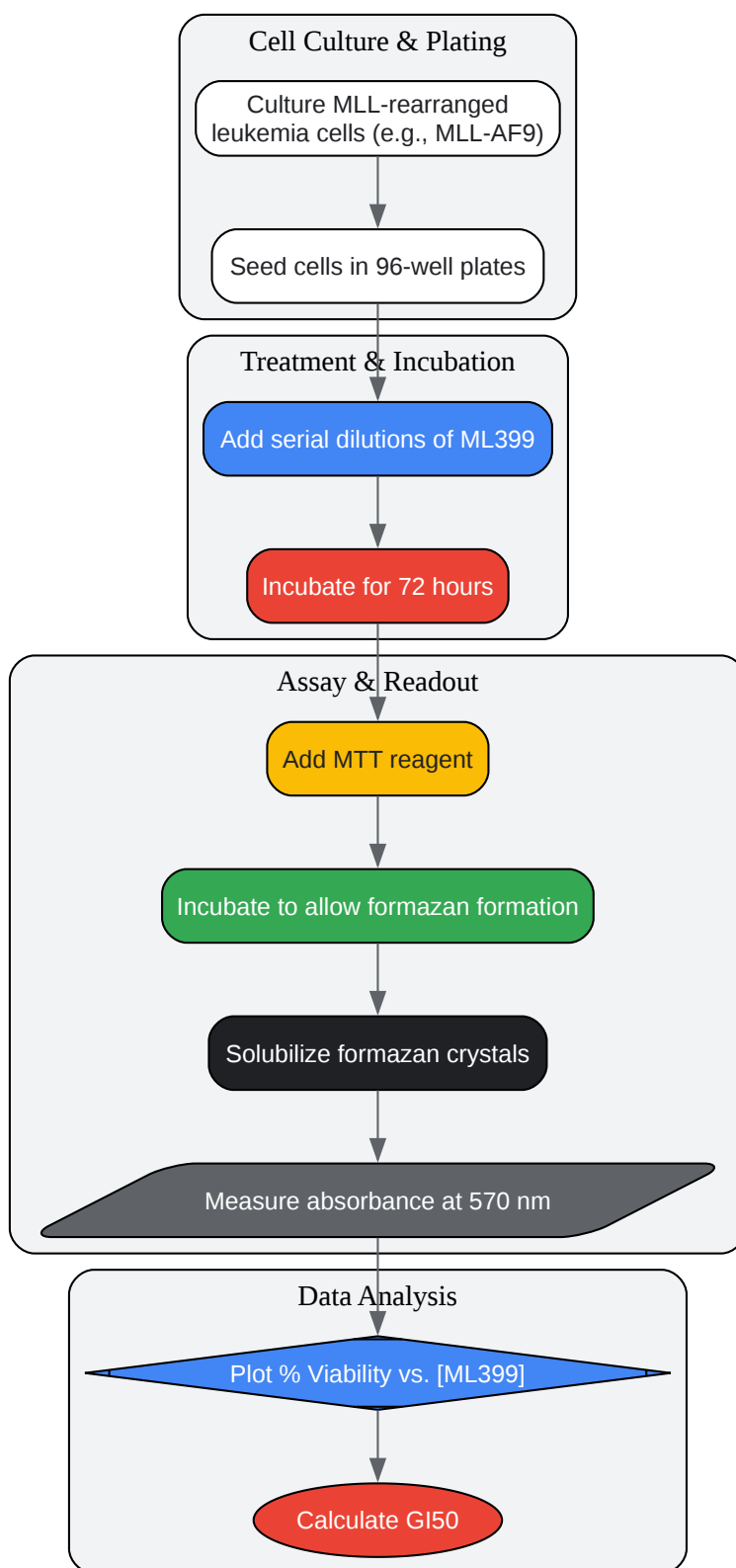
Protocol:

- Reagent Preparation:
  - Prepare a 2X stock of Menin protein (e.g., 400 nM) in Assay Buffer.
  - Prepare a 2X stock of fluorescein-labeled MLL peptide (e.g., 50 nM) in Assay Buffer.[5]
  - Prepare a serial dilution of **ML399** in Assay Buffer at 2X the final desired concentrations.
- Assay Procedure:
  - In a 384-well plate, add 10 µL of the 2X **ML399** serial dilutions. For control wells, add 10 µL of Assay Buffer.
  - Add 10 µL of the 2X Menin and 2X labeled MLL peptide mixture to all wells.[5]
  - The final volume in each well should be 20 µL. The final concentrations will be, for example, 200 nM Menin and 25 nM labeled MLL peptide.[5]

- Incubate the plate at room temperature for 1-3 hours, protected from light, to allow the binding to reach equilibrium.
- Data Acquisition:
  - Measure the fluorescence polarization on a compatible plate reader using appropriate excitation and emission wavelengths for fluorescein (e.g., 485 nm excitation, 535 nm emission).
- Data Analysis:
  - Calculate the percent inhibition for each concentration of **ML399** relative to the controls (wells with no inhibitor representing 0% inhibition and wells with a known saturating unlabeled peptide or no Menin representing 100% inhibition).
  - Plot the percent inhibition against the logarithm of the **ML399** concentration and fit the data to a four-parameter logistic equation to determine the IC<sub>50</sub> value.

## Cell-Based Assay: MTT Cell Viability Assay

This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation. It is used to determine the effect of **ML399** on the growth of MLL-rearranged leukemia cell lines.



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**Caption:** Workflow for the MTT cell viability assay.

#### Materials:

- MLL-rearranged leukemia cell line (e.g., MLL-AF9, MV4;11, MOLM-13)
- Appropriate cell culture medium and supplements
- **ML399**
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
- Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
- 96-well clear flat-bottom microplates
- Spectrophotometer plate reader

#### Protocol:

- Cell Plating:
  - Harvest and count the leukemia cells.
  - Seed the cells in a 96-well plate at a density of  $1 \times 10^5$  cells/mL in 90  $\mu$ L of culture medium per well.[6]
- Compound Treatment:
  - Prepare a serial dilution of **ML399** in culture medium.
  - Add 10  $\mu$ L of the **ML399** dilutions to the respective wells. Include vehicle control wells (e.g., 0.25% DMSO).[6]
  - The final volume in each well will be 100  $\mu$ L.
- Incubation:
  - Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.[6]

- MTT Addition and Incubation:
  - Add 10  $\mu$ L of MTT solution (5 mg/mL) to each well.
  - Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.
- Solubilization and Measurement:
  - Add 100  $\mu$ L of solubilization solution to each well.
  - Mix thoroughly to dissolve the formazan crystals.
  - Read the absorbance at 570 nm using a microplate reader.
- Data Analysis:
  - Subtract the background absorbance (media only wells).
  - Calculate the percentage of cell viability for each **ML399** concentration relative to the vehicle-treated control cells.
  - Plot the percentage of viability against the logarithm of the **ML399** concentration and fit the data to a dose-response curve to determine the GI50 (concentration for 50% inhibition of cell growth).

## Safety Precautions

Standard laboratory safety practices should be followed when handling chemical reagents and cell lines. **ML399** is for research use only. Consult the Safety Data Sheet (SDS) for detailed information on handling and disposal. All cell culture work should be performed in a sterile biosafety cabinet.

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